(7-Bromo-3-fluoro-benzofuran-5-yl)methanol

Regioisomer comparison Medicinal chemistry Physicochemical profiling

SAR programs requiring precise halogen placement often face long synthesis timelines. This di-halogenated benzofuran solves that bottleneck. - **Unique Substitution Pattern**: 7-Br (cross-coupling), 3-F (metabolic stability), 5-CH2OH (derivatization handle) - synergistic electronic effects not found in regioisomers. - **Research Utility**: Enables divergent library synthesis via orthogonal reactivity. Supports crystallography (heavy atom) and kinase inhibitor design. - **Supply Assurance**: Rigorously characterized. Available for immediate R&D dispatch.

Molecular Formula C9H6BrFO2
Molecular Weight 245.04 g/mol
Cat. No. B12852696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromo-3-fluoro-benzofuran-5-yl)methanol
Molecular FormulaC9H6BrFO2
Molecular Weight245.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CO2)F)Br)CO
InChIInChI=1S/C9H6BrFO2/c10-7-2-5(3-12)1-6-8(11)4-13-9(6)7/h1-2,4,12H,3H2
InChIKeyQBSXEWHKYAFMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Bromo-3-fluoro-benzofuran-5-yl)methanol: Halogenated Benzofuran Building Block for Medicinal Chemistry


(7-Bromo-3-fluoro-benzofuran-5-yl)methanol (CAS 2306277-98-3) is a di-halogenated benzofuran derivative bearing bromine at the 7-position, fluorine at the 3-position, and a reactive hydroxymethyl group at the 5-position . With a molecular formula of C₉H₆BrFO₂ and molecular weight of 245.04 g/mol, this compound serves as a versatile intermediate for structure–activity relationship (SAR) exploration, leveraging the synergistic electronic effects of bromine and fluorine substituents on the benzofuran core . Benzofuran is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory activities [1]. The specific 3-fluoro-7-bromo-5-hydroxymethyl substitution pattern on this scaffold provides a unique vector for further functionalization that is not replicable with other regioisomeric or mono-halogenated analogs.

Scaffold Di‑halogenated benzofuran with 3‑F, 7‑Br, 5‑CH₂OH substitution pattern
Workflow Medicinal chemistry SAR exploration and lead optimization
Selection Three orthogonal synthetic handles for sequential diversification

Why (7-Bromo-3-fluoro-benzofuran-5-yl)methanol Cannot Be Replaced by Generic Analogs


Benzofuran derivatives are not interchangeable building blocks; their biological and physicochemical profiles are exquisitely sensitive to both the identity and positional arrangement of substituents [1]. The 3-fluoro substituent on the furan ring imparts distinct electronic properties and metabolic stability compared to 2-fluoro or non-fluorinated analogs, while the 7-bromo substituent provides a heavy-atom handle for crystallographic phasing and a reactive site for cross-coupling chemistry that is sterically and electronically distinct from bromination at other positions . The 5-hydroxymethyl group offers a synthetic anchor for further derivatization (oxidation to aldehyde/carboxylic acid, esterification, etherification, or conversion to a leaving group) that is positioned meta to the furan oxygen and para to the 7-bromo substituent—a geometric relationship fundamentally different from the 2-fluoro regioisomer (CAS 2306265-65-4) or the 5-bromo-6-fluoro positional variant (CAS 2089651-40-9). Published SAR analyses explicitly demonstrate that the biological effects of benzofuran derivatives are enhanced specifically by the simultaneous presence of fluorine, bromine, and hydroxyl functionalities, precisely the combination found in this compound [2]. Substituting a mono-halogenated or differently substituted analog therefore risks losing this synergistic multi-substituent contribution to target binding, physicochemical properties, or synthetic utility.

2‑Fluoro regioisomer alters electronics
Fluorine at C2 instead of C3 changes furan ring reactivity and dipole moment, potentially affecting SAR and metabolic stability profiles compared to the 3‑fluoro target.
CH₂OH positional isomer shifts synthetic vector
Moving the hydroxymethyl from the benzene ring (C5) to the furan ring (C3) provides a different derivatization geometry and reactivity, limiting direct substitution.
Mono‑halogenated analogs lack reported synergy
Simultaneous Br, F, and OH groups are reported to enhance biological effects in benzofuran SAR; analogs missing any one of these may not reproduce the same multi‑substituent contribution.

Differentiation Evidence vs. Closest Structural Analogs


3-Fluoro vs. 2-Fluoro Substitution Alters Electronic Properties

The target compound bears fluorine at the 3-position of the benzofuran furan ring, while the closest commercially available analog (7-bromo-2-fluoro-benzofuran-5-yl)methanol, CAS 2306265-65-4) places fluorine at the 2-position . This regioisomeric difference produces distinct electronic environments: the 3-fluoro substituent is conjugated with the furan oxygen lone pair and positioned adjacent to the benzene ring fusion, whereas the 2-fluoro substituent directly modifies the electrophilicity at the furan C2 position and alters the reactivity of the adjacent oxygen atom [1]. The two regioisomers are chemically distinct entities with different CAS numbers (2306277-98-3 vs. 2306265-65-4), SMILES strings, and InChI Keys, confirming they are not interchangeable in medicinal chemistry or synthetic applications.

3‑F vs 2‑F Regioisomer
Head-to-head
Target: F at C3, conjugated with furan O. Comparator: F at C2, adjacent to electrophilic C2; distinct CAS, InChI, dipole moments predicted.
Electronic environment and metabolic stability profile differ between regioisomers
Regioisomer identity confirmed by orthogonal CAS and InChI Keys
Regioisomer comparison Medicinal chemistry Physicochemical profiling

Hydroxymethyl on Benzene vs. Furan Alters Synthetic Utility

The target compound positions the hydroxymethyl group at the 5-position of the benzofuran benzene ring, flanked by bromine at C7 (ortho to the furan oxygen) and the ring fusion at C6. In contrast, the positional isomer (5-bromo-6-fluorobenzofuran-3-yl)methanol (CAS 2089651-40-9) bears the hydroxymethyl at the 3-position of the furan ring, with bromine and fluorine on the benzene ring at positions 5 and 6 respectively . This fundamental difference in the placement of the reactive hydroxymethyl handle—on the benzene ring vs. on the furan ring—determines both the synthetic transformations accessible (e.g., the 5-CH₂OH group is conjugated with the aromatic benzene system and can participate in reactions differently than the 3-CH₂OH group on the electron-rich furan) and the vector of derivatization relative to the benzofuran core [1].

CH₂OH Positional Isomer
Head-to-head
Target: CH₂OH at C5 (benzene ring). Comparator: CH₂OH at C3 (furan ring); identical molecular formula, different connectivity and synthetic vectors.
Hydroxymethyl placement determines derivatization geometry and accessible reactions
Verify CAS to obtain the intended regioisomer
Positional isomer comparison Synthetic chemistry Benzofuran functionalization

Simultaneous Br, F, and OH Substitution Enhances Biological Activity

A 2023 study by Ayoub et al. systematically investigated nine fluorinated benzofuran and dihydrobenzofuran derivatives for anti-inflammatory and anticancer activity. SAR analysis explicitly concluded that 'the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups' [1]. The target compound, (7-bromo-3-fluoro-benzofuran-5-yl)methanol, is the only commercially available benzofuran building block that simultaneously combines all three of the activity-enhancing functional groups (fluorine, bromine, and hydroxyl) in a single, synthetically tractable scaffold with the hydroxymethyl group available for further derivatization. Two compounds from this study bearing difluorine, bromine, and ester/carboxylic acid groups inhibited HCT116 colorectal adenocarcinoma proliferation by approximately 70% and induced DNA fragmentation by approximately 80% [1]. While the target compound itself was not directly tested in this study, the SAR principle strongly supports its potential as a precursor to active analogs. In contrast, non-halogenated benzofuran analogs or those bearing only a single halogen lack the synergistic multi-substituent enhancement that the target compound's substitution pattern provides.

Br, F, OH SAR Synergy
Class-level inference
Reported that simultaneous Br, F, OH substitution enhances anti‑inflammatory and anticancer endpoints in benzofuran SAR.
Supports privileged‑scaffold hypothesis for SAR library design
Class‑level inference; direct testing of this building block needed
Structure–activity relationship Anti-inflammatory Anticancer Halogen synergy

Orthogonal Synthetic Handles Enable Sequential Functionalization

The target compound possesses two chemically distinct halogen substituents: a C7–Br bond (reactive toward Pd-catalyzed cross-coupling: Suzuki, Heck, Sonogashira, Buchwald–Hartwig) and a C3–F bond (substantially less reactive under standard cross-coupling conditions, but susceptible to nucleophilic aromatic substitution under forcing conditions or specific catalytic systems) [1]. This orthogonality enables sequential functionalization strategies: the bromine can be substituted via cross-coupling while leaving the fluorine intact, after which the fluorine can be replaced or retained as a metabolically stable bioisostere. The 5-hydroxymethyl group provides a third orthogonal handle (oxidation, esterification, etherification, halogenation) that is unaffected by cross-coupling conditions on the bromine. In contrast, (7-bromo-2-fluoro-benzofuran-5-yl)methanol (CAS 2306265-65-4) places fluorine at the 2-position, directly adjacent to the furan oxygen, which electronically deactivates the furan ring and alters the reactivity profile of both halogens relative to the target compound . The mono-halogenated analog 7-bromo-3-fluorobenzofuran (CAS 3076711-84-4) completely lacks the hydroxymethyl synthetic handle, limiting its utility as a building block for further elaboration .

Orthogonal Handles
Class-level inference
Three reactive sites: C7–Br (cross‑coupling), C3–F (stability), C5–CH₂OH (derivatization). Mono‑halogenated analog offers only two.
Enables sequential, chemoselective diversification strategies
General synthetic principles; validate reaction sequence experimentally
Cross-coupling Sequential functionalization Building block C–Br vs. C–F reactivity

Optimal Research and Industrial Application Scenarios


SAR Programs Requiring Br, F, and OH on Benzofuran

For research groups conducting systematic structure–activity relationship studies on benzofuran-based lead compounds, (7-bromo-3-fluoro-benzofuran-5-yl)methanol is the only commercially available building block that simultaneously provides bromine (for cross-coupling diversification or heavy-atom crystallographic phasing), fluorine (for metabolic stability and electronic modulation), and a hydroxymethyl group (for further conjugation or prodrug strategies) on a single benzofuran core. The class-level SAR evidence from Ayoub et al. (2023) demonstrates that the combination of these three functional groups enhances biological activity in anti-inflammatory and anticancer assays, with IC₅₀ values in the low micromolar range for key inflammatory mediators [1]. This compound enables efficient exploration of chemical space around the benzofuran scaffold without the need for sequential halogenation and hydroxymethylation steps, accelerating hit-to-lead timelines.

Divergent Library Synthesis via Sequential Cross-Coupling

The orthogonal reactivity of the C7–Br bond (Pd-catalyzed cross-coupling), C3–F substituent (metabolic stability; potential late-stage SNAr), and C5–CH₂OH group (oxidation, esterification, etherification) makes this compound an ideal core scaffold for divergent library synthesis [1]. Unlike mono-halogenated analogs such as 7-bromo-3-fluorobenzofuran (CAS 3076711-84-4, which lacks the hydroxymethyl handle) , the target compound supports at least three sequential, chemoselective derivatization steps from a single starting material, enabling the generation of diverse compound collections for high-throughput screening.

3-Fluoro Probes for Target Engagement or Metabolic Stability

The 3-fluoro substitution pattern on the furan ring, as opposed to the 2-fluoro regioisomer (CAS 2306265-65-4), positions fluorine at a site that is conjugated with the furan oxygen lone pair [1]. This electronic arrangement is distinct from 2-fluoro substitution and may confer different metabolic stability profiles (fluorine at C3 is not directly adjacent to the electrophilic C2 position) and target-binding characteristics. For programs where the specific geometry of 3-fluoro substitution is required—such as in kinase inhibitor design where fluorine positioning affects hinge-binding interactions—this compound provides the correct regioisomer with the added benefit of a 5-hydroxymethyl derivatization handle.

Bromodomain or Epigenetic Inhibitor Candidates from Benzofuran Cores

Patent literature (e.g., WO2019068771) discloses benzofuran derivatives as bromodomain inhibitors, particularly BD2-selective compounds, where specific halogen substitution patterns are critical for binding to the acetyl-lysine recognition pocket [1]. The target compound's 7-bromo-3-fluoro-5-hydroxymethyl substitution pattern provides a starting scaffold that can be elaborated into bromodomain inhibitor candidates. The bromine atom at C7 may serve as a key pharmacophoric element for occupancy of the bromodomain binding site, while the 5-hydroxymethyl group offers a synthetic handle for introducing additional binding elements. The 3-fluoro substituent may enhance metabolic stability, a critical consideration for epigenetic drug candidates.

Application
Selection Property
Validation Focus
Benzofuran SAR studies
Simultaneous Br, F, OH substitution
Bioactivity synergy reported in class‑level SAR
Divergent library synthesis
Orthogonal C–Br, C–F, C–CH₂OH handles
Sequential chemoselective derivatization
3‑Fluoro benzofuran probe studies
3‑F vs 2‑F regioisomeric substitution
Metabolic stability and target‑binding geometry
Bromodomain inhibitor research
7‑Br pharmacophore and 5‑CH₂OH handle
Bromodomain binding pocket compatibility
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